Methyl 2-bromo-3-chloro-1H-indole-6-carboxylate
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Overview
Description
Methyl 2-bromo-3-chloro-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-chloro-1H-indole-6-carboxylate typically involves the bromination and chlorination of indole derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions, optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-chloro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-bromo-3-chloro-1H-indole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-chloro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1H-indole-3-carboxylate
- Methyl indole-6-carboxylate
- 1H-Indole-3-methanol, 6-bromo-
Uniqueness
Methyl 2-bromo-3-chloro-1H-indole-6-carboxylate is unique due to the presence of both bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and can lead to unique properties and applications .
Properties
Molecular Formula |
C10H7BrClNO2 |
---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
methyl 2-bromo-3-chloro-1H-indole-6-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)5-2-3-6-7(4-5)13-9(11)8(6)12/h2-4,13H,1H3 |
InChI Key |
ALIGKAHUUWGESD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)Cl |
Origin of Product |
United States |
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